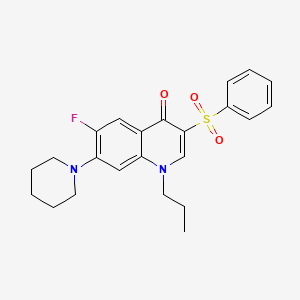

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

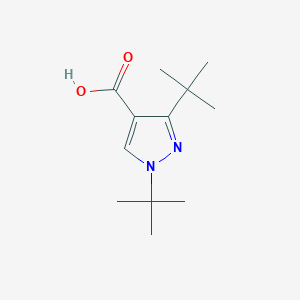

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in the regulation of various cellular processes, including circadian rhythms and cell division. In recent years, 6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one has gained significant attention in the scientific community due to its potential applications in the field of cancer research and drug development.

Aplicaciones Científicas De Investigación

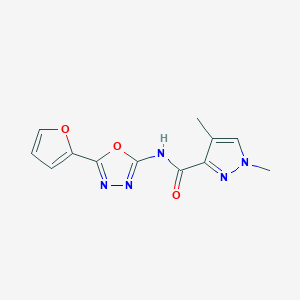

Optoelectronic Devices

This compound has been used in the synthesis of Tb(III) complexes with organic ligands, which have shown great potential for use in optoelectronic devices . These complexes exhibit strong luminescence, long emission lifetimes, and narrow emission bands . The complex was characterized using various techniques such as UV–visible spectroscopy (UV–Vis), elemental analysis, Fourier-transform infrared spectroscopy (FTIR), thermal studies, mass spectrometry, powder x-ray diffraction studies (PXRD), and photoluminescence (PL) spectroscopy .

Luminescent Materials

The Tb(III) complexes synthesized using this compound have high quantum yield, longer lifetime period, intrinsic quantum yield, and radiative rate . They exhibit green luminescence with a radiative decay rate . These properties make them suitable for use in luminescent materials.

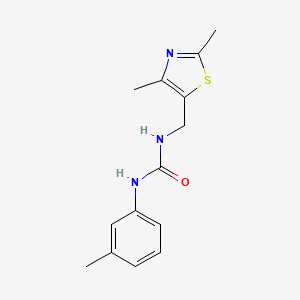

Protodeboronation Catalyst

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Anti-Markovnikov Hydromethylation

In combination with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Synthesis of Bioactive Compounds

The protodeboronation process using this compound has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B . These are bioactive compounds with potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-2-11-26-16-22(30(28,29)17-9-5-3-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-4-8-13-25/h3,5-6,9-10,14-16H,2,4,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFRURGVBSKKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2764128.png)

![(4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2764130.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)